molecular formula C16H19NO2 B4043714 3-methyl-1-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperidine CAS No. 618080-32-3

3-methyl-1-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperidine

Cat. No.: B4043714
CAS No.: 618080-32-3
M. Wt: 257.33 g/mol
InChI Key: IUYWMKLVSKRXFD-UHFFFAOYSA-N
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Description

3-methyl-1-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperidine is an organic compound with the molecular formula C16H19NO2 It is a derivative of benzofuran and piperidine, combining the structural features of both these compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, varying temperatures and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-methyl-1-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-1-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran moiety may facilitate binding to certain biological targets, while the piperidine ring can modulate the compound’s overall activity. The exact pathways and molecular targets involved would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-methyl-1-benzofuran-2-yl derivatives: These compounds share the benzofuran core but differ in the substituents attached to the ring.

    Piperidine derivatives: Compounds with a piperidine ring but different substituents or functional groups.

Uniqueness

3-methyl-1-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperidine is unique due to the combination of the benzofuran and piperidine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

(3-methyl-1-benzofuran-2-yl)-(3-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-11-6-5-9-17(10-11)16(18)15-12(2)13-7-3-4-8-14(13)19-15/h3-4,7-8,11H,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYWMKLVSKRXFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=C(C3=CC=CC=C3O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618080-32-3
Record name 3-METHYL-1-((3-METHYL-1-BENZOFURAN-2-YL)CARBONYL)PIPERIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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